2-Hydroxy-5-((methoxycarbonyl)amino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-5-((methoxycarbonyl)amino)benzoic acid is an organic compound with the molecular formula C9H9NO5. It is a derivative of benzoic acid and features both hydroxyl and methoxycarbonylamino functional groups. This compound is known for its applications in various scientific fields, including chemistry, biology, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-((methoxycarbonyl)amino)benzoic acid can be achieved through several methods. One common approach involves the esterification of 2-hydroxybenzoic acid (salicylic acid) with methoxycarbonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions and yields the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-((methoxycarbonyl)amino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The methoxycarbonylamino group can be reduced to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated and nitrated derivatives of the aromatic ring.
Scientific Research Applications
2-Hydroxy-5-((methoxycarbonyl)amino)benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-((methoxycarbonyl)amino)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxycarbonylamino groups play crucial roles in its reactivity and binding affinity. These functional groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-methoxybenzoic acid: Similar structure but lacks the methoxycarbonylamino group.
5-Amino-2-hydroxybenzoic acid: Contains an amino group instead of the methoxycarbonylamino group.
2-Hydroxy-5-methylbenzoic acid methyl ester: Features a methyl ester group instead of the methoxycarbonylamino group.
Uniqueness
2-Hydroxy-5-((methoxycarbonyl)amino)benzoic acid is unique due to the presence of both hydroxyl and methoxycarbonylamino groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H9NO5 |
---|---|
Molecular Weight |
211.17 g/mol |
IUPAC Name |
2-hydroxy-5-(methoxycarbonylamino)benzoic acid |
InChI |
InChI=1S/C9H9NO5/c1-15-9(14)10-5-2-3-7(11)6(4-5)8(12)13/h2-4,11H,1H3,(H,10,14)(H,12,13) |
InChI Key |
HSWUHQDKWKSGOA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=CC(=C(C=C1)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.